Antazoline

概要

説明

アンタゾリンは、抗コリン作用を有する第1世代の抗ヒスタミン薬です。 主に鼻詰まりの緩和に使用され、アレルギー性結膜炎の症状を軽減するために、ナファゾリンとの併用で点眼薬としても使用されます 。 アンタゾリンの化学式はC17H19N3であり、ヒスタミンH1受容体に選択的に結合し、内因性ヒスタミンの作用を阻害することで知られています .

2. 製法

合成ルートと反応条件: アンタゾリンは、ベンジルアミンとグリオキサールを反応させて中間体を生成し、次にフェニルヒドラジンと反応させて最終生成物を得るという複数段階のプロセスによって合成できます 。反応条件としては、通常、エタノールなどの溶媒と塩酸などの触媒を使用し、反応を促進します。

工業的生産方法: 工業的な環境では、アンタゾリンは同様の合成ルートを使用して、より大規模に生産されます。このプロセスには、効率的な生産を確保するために、高圧反応器と連続フローシステムを使用することが含まれます。 反応条件は、収率と純度を最大限に高めるように最適化されており、最終製品が医薬品基準を満たしていることを確認するために、厳格な品質管理措置が実施されています .

準備方法

Synthetic Routes and Reaction Conditions: Antazoline can be synthesized through a multi-step process involving the reaction of benzylamine with glyoxal to form an intermediate, which is then reacted with phenylhydrazine to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol and catalysts like hydrochloric acid to facilitate the reaction.

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, with stringent quality control measures in place to ensure the final product meets pharmaceutical standards .

化学反応の分析

反応の種類: アンタゾリンは、以下を含むさまざまな化学反応を起こします。

酸化: アンタゾリンは、対応するN-酸化誘導体に酸化されます。

還元: アンタゾリンのイミダゾリン環は、ジヒドロ誘導体を形成するために還元されます。

一般的な試薬と条件:

酸化: 過酸化水素またはm-クロロ過安息香酸などの試薬が一般的に使用されます。

還元: 炭素上のパラジウムを用いた触媒水素化が一般的な方法です。

生成される主な生成物:

酸化: アンタゾリンN-オキシド。

還元: ジヒドロアンタゾリン。

置換: ニトロアンタゾリンとブロモアンタゾリン.

4. 科学研究への応用

アンタゾリンは、幅広い科学研究への応用があります。

化学: 有機合成における試薬として、および配位化学における配位子として使用されます。

生物学: ヒスタミン受容体に対する効果と、免疫応答を調節する可能性のある役割について研究されています。

科学的研究の応用

Pharmacological Cardioversion

Efficacy in Atrial Fibrillation

Antazoline has been shown to be effective in converting atrial fibrillation (AF) to sinus rhythm. Several studies have demonstrated its superiority or comparable efficacy to other antiarrhythmic drugs such as amiodarone and propafenone.

- A retrospective study indicated that this compound achieved an 85.3% success rate in terminating AF, outperforming amiodarone (66.7%) while being comparable to propafenone .

- Another study reported a 72.2% conversion rate with this compound, significantly higher than the control group receiving saline (10.5%) .

Safety Profile

This compound is generally well tolerated, with a low incidence of adverse effects. Common side effects include:

- Bradycardia : 4.1% of patients experienced this, which was the most frequent adverse effect noted .

- Drowsiness : Reported in 8.3% of cases.

- Nausea and headache : Each occurred in about 5.6% of patients .

Importantly, no serious adverse events were reported in several studies assessing its use in emergency settings .

Comparative Studies

A systematic review highlighted that this compound resulted in rapid cardioversion to sinus rhythm more effectively than other pharmacological options:

| Study | Sample Size | This compound Success Rate | Comparison Drug Success Rate |

|---|---|---|---|

| Maciag et al., 2017 | 74 | 72.2% | Placebo 10.5% |

| Farkowski et al., 2018 | 334 | 85.3% | Amiodarone 66.7% |

| Wybraniec et al., 2020 | 1300 | 78.2% | Propafenone 72.7%, Amiodarone 66.9% |

These findings suggest that this compound could be a preferred option for rapid cardioversion due to its efficacy and safety profile.

Case Studies

- Maciag et al., 2017 : In a randomized controlled trial, intravenous this compound was administered to patients with recent-onset AF, achieving a conversion rate of 72.2% compared to placebo .

- Farkowski et al., 2018 : A retrospective observational study involving patients with coronary artery disease showed an 85.3% conversion rate with this compound, indicating its effectiveness even in high-risk populations .

- Wybraniec et al., 2020 : This extensive observational study included over 1300 patients , demonstrating that this compound had a higher conversion rate compared to both amiodarone and propafenone .

作用機序

アンタゾリンは、ヒスタミンH1受容体に結合することで効果を発揮し、内因性ヒスタミンの作用を阻害します。 これは、鼻詰まりやアレルギー性結膜炎などのヒスタミン放出に関連する症状の一時的な緩和をもたらします 。 分子標的はヒスタミンH1受容体であり、関与する経路は主にヒスタミン介在シグナル伝達の阻害に関連しています .

類似化合物:

クロルフェニラミン: 同様の抗コリン作用を有する別の第1世代の抗ヒスタミン薬。

ジフェンヒドラミン: 鎮静作用で知られており、アレルギーの治療や睡眠薬として使用されます。

ドキサラミン: 睡眠薬として、および抗ヒスタミン特性のために一般的に使用されます.

アンタゾリンの独自性: アンタゾリンは、アレルギー性結膜炎の治療にナファゾリンとの組み合わせで使用される点でユニークであり、抗ヒスタミン作用と血管収縮作用の両方を提供します。 ヒスタミンH1受容体に対する特異的な結合親和性と、点眼薬や鼻スプレーなどのさまざまな製剤で使用できる能力は、アンタゾリンを製薬業界における汎用性の高い化合物にしています .

類似化合物との比較

Chlorpheniramine: Another first-generation antihistamine with similar anticholinergic properties.

Diphenhydramine: Known for its sedative effects and used in the treatment of allergies and as a sleep aid.

Doxylamine: Commonly used as a sleep aid and for its antihistamine properties.

Uniqueness of Antazoline: this compound is unique in its combination with naphazoline for the treatment of allergic conjunctivitis, providing both antihistamine and decongestant effects. Its specific binding affinity for histamine H1 receptors and its ability to be used in various formulations, such as eye drops and nasal sprays, make it a versatile compound in the pharmaceutical industry .

生物活性

Antazoline, a first-generation antihistamine, has recently gained attention for its antiarrhythmic properties, particularly in the management of atrial fibrillation (AF). This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, clinical efficacy, and safety profile based on diverse research studies.

This compound primarily functions as a histamine H1 receptor antagonist , selectively binding to but not activating these receptors. This action blocks the effects of endogenous histamine, leading to temporary relief from symptoms associated with histamine release . Additionally, this compound exhibits antiarrhythmic properties similar to those of quinidine, affecting cardiac conduction and rhythm .

Pharmacological Effects

Recent studies have highlighted several key pharmacological effects of this compound:

- Electrophysiological Impact : this compound significantly prolongs the P wave, QRS duration, and QT interval in electrocardiograms (ECGs). For instance, one study reported QRS prolongation from 101 ± 10 ms to 110 ± 16 ms after administration (p < .05) and QTcF prolongation from 403 ± 21 ms to 448 ± 27 ms (p < .0001) .

- Hemodynamic Changes : A notable decrease in stroke volume was observed (94.9 ± 21.8 ml vs. 82.4 ± 19.6 ml; p < .05), indicating potential impacts on cardiac output and overall hemodynamics .

Clinical Efficacy

This compound has demonstrated high efficacy in converting AF to sinus rhythm:

- Success Rates : In various studies, this compound achieved a successful cardioversion rate of approximately 78.3% to 85.3%, outperforming amiodarone (66.9%) and showing comparable results to propafenone .

- Time to Conversion : The median time for conversion from AF to sinus rhythm was reported as approximately 16 minutes in clinical trials .

Comparative Efficacy Table

| Study Reference | Sample Size | Success Rate (%) | Comparison Drug | Adverse Effects |

|---|---|---|---|---|

| Farkowski et al., 2016 | 432 | 78.3 | Amiodarone | Bradycardia (4.1%) |

| Maciąg et al., 2017 | 74 | 72.2 | Placebo | Hypotension (2.8%) |

| Wybraniec et al., 2018 | 450 | 85.3 | Amiodarone | No adverse events reported |

| Farkowski et al., 2022 | 334 | 78.2 | Propafenone | Hypotension (6 patients) |

Safety Profile

This compound is generally well-tolerated, with a relatively low incidence of serious adverse effects:

- Adverse Events : The most common side effects include bradycardia and hypotension, with overall safety endpoints met in approximately 5.2% of cases .

- Comparative Safety : this compound's safety profile appears favorable compared to other antiarrhythmic agents like amiodarone and propafenone, which have higher rates of adverse events in similar populations .

Case Studies

Several retrospective analyses have confirmed this compound's effectiveness in diverse clinical settings:

- Farkowski et al., 2018 : In patients with coronary artery disease (CAD), this compound was more effective than placebo for acute cardioversion of AF.

- Maciąg et al., AnPAF Study : Demonstrated significant efficacy in older populations without serious adverse actions.

特性

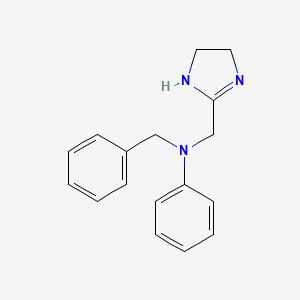

IUPAC Name |

N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3/c1-3-7-15(8-4-1)13-20(14-17-18-11-12-19-17)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REYFJDPCWQRWAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

154-68-7 (phosphate (1:1)), 2508-72-7 (hydrochloride) | |

| Record name | Antazoline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3022613 | |

| Record name | Antazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Antazoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015689 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Mol wt 301.82. Bitter crystals producing temporary numbness of the tongue. mp 237-241 °C. UV max: 242 nm (E 1% 1cm = 495 to 515); min 222 nm. One gram dissolves in 40 ml water, in 25 ml alc. Practically insol in ether, benzene, chloroform. pH (1% aq soln): 6.3. /Hydrochloride/, Crystals. Bitter taste. mp 194-198 °C. Sol in water. Sparingly sol in methanol. Practically insol in benzene, ether. pH (2% aq soln): 4.5. /Phosphate/, Sparingly soluble in alcohol; practically insoluble in benzene and ether, In water, 6.63X10+2 mg/L at 30 °C | |

| Record name | Antazoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08799 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ANTAZOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6506 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Antazoline binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine., Antihistamine drugs are competitive, reversible inhibitors of the action of histamine at the H1 receptor. /Antihistamines/ | |

| Record name | Antazoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08799 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ANTAZOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6506 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, crystalline powder | |

CAS No. |

91-75-8 | |

| Record name | Antazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Antazoline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antazoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08799 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Antazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Antazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.904 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DHA8014SS1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ANTAZOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6506 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Antazoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015689 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

227-229, 120-122 °C | |

| Record name | Antazoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08799 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ANTAZOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6506 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is antazoline and what is its primary historical use?

A1: this compound is a first-generation antihistamine, meaning it blocks the action of histamine, a chemical released by the body during allergic reactions. [, , , ] It was initially used to treat allergic conditions like rhinitis and conjunctivitis. []

Q2: What is the new therapeutic application of this compound that has garnered recent interest?

A2: Research suggests that intravenous this compound possesses significant antiarrhythmic properties and can be effective in the rapid conversion of atrial fibrillation (AF) to sinus rhythm. [, , , , , , , , , , , , , , , , ]

Q3: Are there specific patient populations where this compound's efficacy in treating atrial fibrillation might differ?

A4: Research suggests that this compound may be more effective in patients with short-duration AF (less than 48 hours). [, , , , , ] Additionally, its efficacy appears to decrease in patients with chronic kidney disease, particularly in those with an estimated glomerular filtration rate (eGFR) below 45 mL/min. [, ]

Q4: What are the potential advantages of using this compound for pharmacological cardioversion compared to other agents?

A5: One potential advantage is its rapid onset of action, often converting AF to sinus rhythm within minutes. [, , , ] It also appears to have a favorable safety profile with a low incidence of severe adverse effects. [, , , , ]

Q5: What is the mechanism of action of this compound in terminating atrial fibrillation?

A6: While the exact mechanism remains unclear, studies using isolated rabbit hearts suggest that this compound might suppress the development of early afterdepolarizations and Torsades de Pointes, both proarrhythmic events. [, ] It appears to achieve this by reducing the spatial dispersion of repolarization, essentially harmonizing the heart's electrical activity. [, ]

Q6: How does this compound affect the electrical activity of the heart?

A7: this compound has been shown to prolong the QT interval, PR interval, and QRS complex duration, suggesting it affects both conduction and refractoriness within the heart. [] Studies using isolated rabbit hearts revealed that it prolongs action potential duration, effective refractory period, and interatrial conduction time, all of which contribute to its antiarrhythmic effects. [, ]

Q7: Are there any studies investigating the hemodynamic effects of this compound?

A8: Yes, a study involving healthy volunteers found that this compound administration led to a transient decrease in blood pressure, stroke volume, and an increase in total peripheral resistance. [] These findings suggest a modest negative inotropic effect, meaning it slightly reduces the heart's force of contraction. []

Q8: What is the molecular formula and weight of this compound?

A9: The molecular formula of this compound hydrochloride is C17H19N3 · HCl, and its molecular weight is 301.8 g/mol. []

Q9: What are some analytical methods used to determine the concentration of this compound in biological samples?

A9: Several methods have been developed and validated for quantifying this compound in various matrices. These include:

- Reversed-phase ion-pair chromatography: This method, coupled with liquid-liquid extraction, has been successfully used to determine this compound hydrochloride concentrations in rat plasma and excreta. []

- Magnetic core–shell molecularly imprinted nano-conjugate sorbent: This novel method shows promise for the effective dispersive solid phase extraction of this compound and its metabolite, hydroxythis compound, from human plasma, enabling pharmacokinetic studies. []

Q10: What is the primary route of this compound elimination?

A11: Following intravenous administration in rats, urinary excretion appears to be the major route of elimination for this compound. [] Studies show that approximately 61.8% of the administered dose is recovered in urine within 72 hours. []

Q11: What are the known metabolites of this compound?

A12: Hydroxythis compound is a primary metabolite of this compound. [, ]

Q12: Are there any studies exploring the stability of this compound in pharmaceutical formulations?

A14: Yes, stability-indicating HPLC methods have been developed to evaluate the stability of this compound in combination with other drugs, like naphazoline, in ophthalmic solutions. [, ] These methods can identify and quantify degradation products, enabling assessment of the formulation's shelf-life and quality control. [, ]

Q13: Are there any known degradation products of this compound?

A15: One identified degradation product of this compound is N-[(N-benzylanilino)acetyl]ethylenediamine. This product was found in an expired stability lot of an ophthalmic solution containing this compound and naphazoline. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。